molecular formula C26H64Cl6N6 B560831 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride CAS No. 106961-22-2

1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride

Cat. No.: B560831
CAS No.: 106961-22-2
M. Wt: 673.54
InChI Key: WVZPZQUISKKHAH-UHFFFAOYSA-N
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Description

1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is a chemical compound with the molecular formula C26H64Cl6N6 It is known for its unique structure, which includes six nitrogen atoms arranged in a cyclic pattern

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride can be synthesized through a multi-step process involving the cyclization of linear precursors. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the formation of the desired cyclic structure. The use of catalysts and solvents may also be necessary to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atoms in the cyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a receptor for dicarboxylate anions and other biologically relevant molecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride exerts its effects involves its ability to form stable complexes with various ions and molecules. The nitrogen atoms in the cyclic structure act as coordination sites, allowing the compound to bind selectively to specific targets. This property makes it useful in applications such as ion sensing, catalysis, and molecular recognition.

Comparison with Similar Compounds

    1,4,7,10,13,16-Hexaazacyclooctadecane: Another cyclic compound with six nitrogen atoms, but with a smaller ring size.

    1,4,8,11-Tetraazacyclotetradecane: A cyclic compound with four nitrogen atoms, used in similar applications.

Uniqueness: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is unique due to its larger ring size and the presence of six nitrogen atoms, which provide multiple coordination sites. This makes it particularly effective in forming stable complexes with larger ions and molecules, enhancing its utility in various scientific and industrial applications.

Properties

IUPAC Name

1,4,7,17,20,23-hexazacyclodotriacontane;hexahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H58N6.6ClH/c1-3-7-11-15-27-19-23-31-25-21-29-17-13-9-5-2-6-10-14-18-30-22-26-32-24-20-28-16-12-8-4-1;;;;;;/h27-32H,1-26H2;6*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZPZQUISKKHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCNCCNCCNCCCCCCCCCNCCNCCNCCCC1.Cl.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H64Cl6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661351
Record name 1,4,7,17,20,23-Hexaazacyclodotriacontane--hydrogen chloride (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106961-22-2
Record name 1,4,7,17,20,23-Hexaazacyclodotriacontane--hydrogen chloride (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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